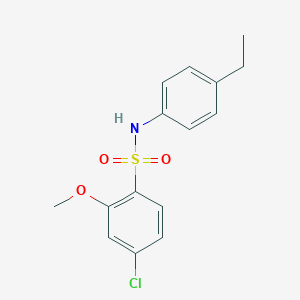
4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that blocks the production of prostaglandins, which are responsible for inflammation and pain.
Wirkmechanismus
4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking the production of prostaglandins, 4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces the production of inflammatory cytokines and chemokines, thereby reducing inflammation. It also reduces the production of pain mediators such as bradykinin and prostaglandins, thereby reducing pain. 4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide has been shown to have a half-life of approximately 11 hours and is metabolized in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for the COX-2 enzyme, which makes it a useful tool for studying the role of COX-2 in various diseases. However, 4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide has some limitations, including its potential for off-target effects and its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide, including its potential use in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, there is a need for further research on the mechanisms of action of 4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide, particularly its effects on other signaling pathways that may be involved in the development of cancer and Alzheimer's disease. Finally, there is a need for further research on the safety and efficacy of 4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide in various patient populations, particularly in those with a history of heart disease.
Synthesemethoden
The synthesis of 4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide involves the reaction of 4-bromo-2-methoxybenzenesulfonamide with ethylmagnesium bromide, followed by the reaction with 4-ethylphenylboronic acid in the presence of a palladium catalyst. The final product is obtained by the chlorination of the intermediate with thionyl chloride.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. The drug has been shown to have anti-tumor effects in various cancer cell lines, including breast, prostate, and colon cancer. It has also been demonstrated to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of beta-amyloid protein in the brain. Additionally, 4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide has been shown to have cardioprotective effects by reducing the risk of cardiovascular events in patients with a history of heart disease.
Eigenschaften
Molekularformel |
C15H16ClNO3S |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
4-chloro-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-11-4-7-13(8-5-11)17-21(18,19)15-9-6-12(16)10-14(15)20-2/h4-10,17H,3H2,1-2H3 |
InChI-Schlüssel |
ZDYNKMKOMYWABX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















